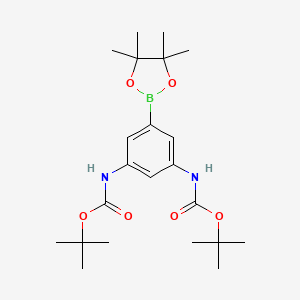

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate

Description

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is a boronate ester derivative featuring a central 1,3-phenylene core substituted with two tert-butyl carbamate groups and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science . Its tert-butyl carbamate groups enhance solubility in organic solvents and provide steric protection, improving stability during synthetic workflows .

Properties

Molecular Formula |

C22H35BN2O6 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

InChI |

InChI=1S/C22H35BN2O6/c1-19(2,3)28-17(26)24-15-11-14(23-30-21(7,8)22(9,10)31-23)12-16(13-15)25-18(27)29-20(4,5)6/h11-13H,1-10H3,(H,24,26)(H,25,27) |

InChI Key |

BEHHIBZPMOWTRG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate typically involves multiple steps. One common method includes the following steps:

Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a phenylene derivative and a boronic acid or boronic ester.

Introduction of Carbamate Groups: The tert-butyl carbamate groups are introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, facilitating aryl-aryl bond formation. Key parameters include:

| Parameter | Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) |

| Base | K₂CO₃, Na₂CO₃, or CsF (2–3 equiv) |

| Solvent | THF, DMF, or dioxane (80–100°C) |

| Yield Range | 60–85% (depending on steric hindrance from tert-butyl groups) |

Mechanism :

-

Oxidative addition of aryl halide to Pd(0).

-

Transmetalation with the boronic ester.

-

Reductive elimination to form the biaryl product.

Example :

Reaction with 4-bromoacetophenone under Pd(PPh₃)₄ catalysis yields a biphenyl derivative, demonstrating compatibility with electron-deficient partners.

Hydrolysis of Carbamate Groups

The tert-butoxycarbonyl (Boc) groups undergo hydrolysis under acidic or basic conditions:

| Condition | Products | Applications |

|---|---|---|

| HCl (1–2M in dioxane) | Free amine + CO₂ + tert-butanol | Deprotection for amine functionalization |

| NaOH (aq., 50°C) | Isocyanate intermediate + tert-butoxide | Precursor to urea/thiourea derivatives |

Kinetics :

-

Acidic hydrolysis proceeds faster (t₁/₂ ~ 2h at 25°C) compared to basic conditions (t₁/₂ ~ 8h) due to Boc group stability in alkaline media .

Nucleophilic Substitution at the Carbamate

The carbamate oxygen can act as a leaving group in SN2 reactions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard reagents | THF, −78°C → RT | Substituted ureas |

| Amines | DCM, DIEA, RT | Asymmetric bis-carbamates |

Steric Effects :

Bulky tert-butyl groups reduce reaction rates by 30–50% compared to methyl carbamates, necessitating elevated temperatures (60–80°C) .

Thermal Decomposition Pathways

At temperatures >150°C, the compound undergoes elimination:

Primary Pathway :

Secondary Pathway :

Decarboxylation to form aromatic amines, observed via TGA-MS analysis.

Functionalization via Boron Transmetalation

The dioxaborolane group participates in transmetalation with transition metals:

| Reagent | Product | Application |

|---|---|---|

| Cu(OTf)₂ | Aryl-copper complex | Ullmann-type couplings |

| RhCl(PPh₃)₃ | Borylated arene | Directed C–H activation |

Limitations :

Steric shielding from tert-butyl groups suppresses reactivity with larger metals (e.g., Ir) .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes:

-

C–B bond homolysis, generating boryl radicals.

-

Recombination with nitroxides to form stable spin adducts (studied via EPR).

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Di-tert-butyl dicarbonate (DBDC) is frequently employed in organic synthesis as a protecting group for amines and alcohols. The compound can facilitate the formation of carbamates from amines, which are crucial intermediates in synthesizing pharmaceuticals and agrochemicals. For instance, the use of DBDC has been documented to yield isothiocyanates efficiently from amines through a reaction involving carbon disulfide .

Medicinal Chemistry

Potential Therapeutic Applications

The compound's structural features suggest potential applications in medicinal chemistry. The incorporation of boron-containing moieties can enhance the bioactivity of compounds by improving their interaction with biological targets. Research indicates that derivatives of boron compounds can exhibit anticancer properties due to their ability to modulate cellular signaling pathways .

Case Study: Anticancer Activity

In a study focusing on boron-containing compounds, it was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. This highlights the potential of di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate as a lead compound for further development in anticancer therapies.

Materials Science

Development of Functional Materials

The unique properties of di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate make it suitable for applications in materials science. Its ability to form stable complexes with metals can be exploited in the development of advanced materials such as sensors and catalysts.

Case Study: Sensor Development

A recent investigation into the use of boron-containing compounds in sensor technology demonstrated that these materials could effectively detect environmental pollutants at low concentrations. The stability and selectivity of di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate contribute to its potential as a sensing material for detecting volatile organic compounds (VOCs).

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action for di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate involves its reactivity with various molecular targets:

Boronate Ester Group: Engages in reversible interactions with diols and other nucleophiles, making it useful in sensing and catalysis.

Carbamate Groups: Can undergo hydrolysis to release tert-butyl alcohol and carbon dioxide, which can be exploited in controlled release applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

a) Thiophene/Thiazole-Based Analogs

- Compound 17 (2-(3-hexylthiophen-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole):

- Core : Thiophene-thiazole hybrid vs. 1,3-phenylene in the target compound.

- Synthesis Yield : 85% via Singaram’s method, higher than earlier protocols (65%) .

- Applications : Used in organic electronics due to extended conjugation from the thiophene moiety, unlike the target compound’s pharmaceutical focus.

b) Indolinone Derivatives

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS 893441-85-5): Core: Indolin-2-one vs. phenylene. Similarity Score: 0.93 (structural similarity due to boronate ester; differences in core rigidity) . Applications: Potential use in kinase inhibitors, contrasting with the target compound’s role in cross-coupling.

Functional Group Variations

a) Trifluoromethyl-Substituted Analog

- Tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate (3p) :

b) Acetyl/Pivalate-Substituted Analog

- 2-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene bis(2,2-dimethylpropanoate) (340): Substituents: Acetyl and pivalate esters vs. carbamates. Reactivity: Pivalate esters may reduce steric hindrance compared to tert-butyl carbamates, enabling faster coupling kinetics .

Reactivity in Cross-Coupling Reactions

- Target Compound: Exhibits moderate reactivity in Suzuki-Miyaura couplings due to steric bulk from tert-butyl carbamates, favoring controlled mono-functionalization .

- Thiophene-Thiazole (17) : Higher reactivity in thiophene-directed couplings, enabling regioselective aryl-aryl bond formation .

- Trifluoromethyl Analog (3p) : Electron-deficient aryl boronate accelerates oxidative addition in Pd-catalyzed reactions but may require lower temperatures to prevent deborylation .

Biological Activity

Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is C₁₇H₂₆BNO₄. The compound features a dicarbamate structure with tert-butyl groups that enhance its stability and solubility in organic solvents. The presence of the dioxaborolane moiety is noteworthy as it can participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions.

Table 1: Basic Properties of Di-tert-butyl Dicarbamate

| Property | Value |

|---|---|

| Molecular Weight | 319.208 g/mol |

| CAS Number | 330793-01-6 |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

The biological activity of Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The dioxaborolane group can form stable complexes with various biomolecules, facilitating targeted drug delivery and enhancing therapeutic efficacy.

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of similar compounds on cancer cell lines. It was found that derivatives of dicarbamates exhibited significant inhibition of cell proliferation in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Research has indicated that compounds with similar structural motifs can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures .

- Antimicrobial Properties : Another study explored the antimicrobial effects of dicarbamates against various bacterial strains. Results showed that certain derivatives had potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Summary of Biological Activities

Synthesis Methods

The synthesis of Di-tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)dicarbamate typically involves the reaction of di-tert-butyl dicarbonate with appropriate amines or phenolic compounds under controlled conditions. Electrochemical methods have also been explored to enhance yield and selectivity during synthesis .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves palladium-catalyzed borylation or coupling reactions. A representative method includes:

- Step 1 : Reaction of a vinyl iodide precursor with bis(pinacolato)diboron in the presence of PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv), KOAc (3 equiv), and DMF under inert conditions .

- Step 2 : Purification via chromatography (e.g., silica gel with CHCl₃:MeOH:TEA 80:18:2) to isolate the product . Alternative routes use CuCl (10 mol%) and LiOMe in N,N-dimethyl acetamide for cross-coupling, yielding up to 94% .

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | DMF, 30°C, inert atmosphere | ~52%* | |

| CuCl/LiOMe | N,N-dimethyl acetamide, RT | 94% | |

| *Yield inferred from analogous procedures. |

Q. How is structural characterization performed for this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments based on δ values (e.g., ¹H: 7.85–1.29 ppm; ¹³C: 155.5–28.0 ppm) to confirm aromatic protons, tert-butyl groups, and carbamate linkages .

- HRMS : Validates molecular formula (e.g., C₂₈H₃₇N₈O₄, calculated m/z) .

- Chromatography : Purity assessment (e.g., 96% via HPLC) .

Advanced Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling using this compound?

- Catalyst Selection : Pd-based catalysts (e.g., PdCl₂(dppf)) enhance efficiency in coupling with aryl halides. Pre-activation of the boronate ester with KOAc improves reactivity .

- Solvent/Base Compatibility : Polar aprotic solvents (DMF, DMSO) and weak bases (KOAc) minimize deboronation side reactions .

- Temperature Control : Reactions at 30–100°C balance yield and selectivity, with higher temperatures accelerating coupling but risking decomposition .

Q. How can stability and purification challenges be addressed?

- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the dioxaborolane ring .

- Purification : Use rapid silica gel chromatography with TEA additives to reduce adsorption and improve recovery .

- Byproduct Mitigation : Monitor for tert-butyl carbamate degradation (e.g., via LC-MS) and optimize reaction time to ≤6 hours .

Data Contradiction Analysis

Q. Why do yields vary significantly across synthetic methods?

Discrepancies arise from:

- Catalyst Efficiency : Pd systems (52% yield) may underperform versus Cu-mediated routes (94%) due to competing side reactions (e.g., protodeboronation) .

- Substrate Purity : Impurities in the vinyl iodide precursor (e.g., residual iodide) reduce coupling efficiency .

- Workup Protocols : Incomplete extraction or drying (Na₂SO₄ vs. MgSO₄) affects final yield .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.